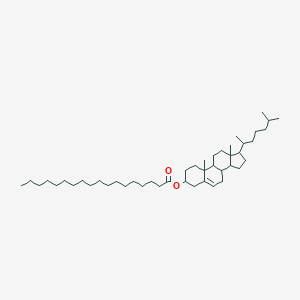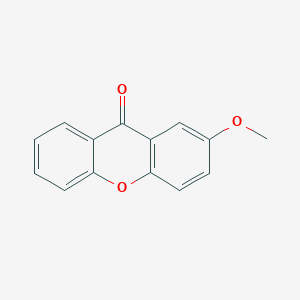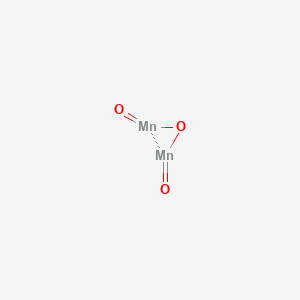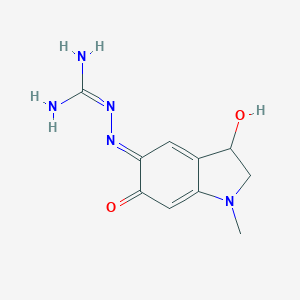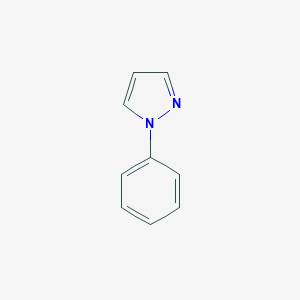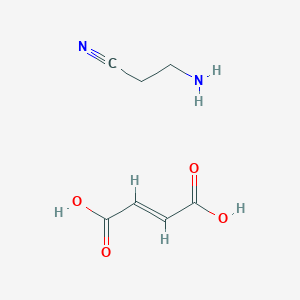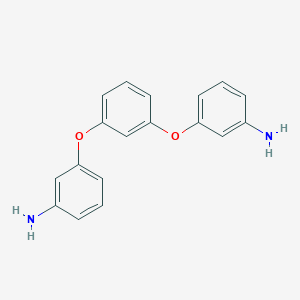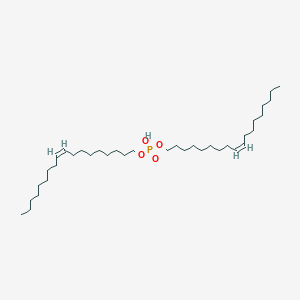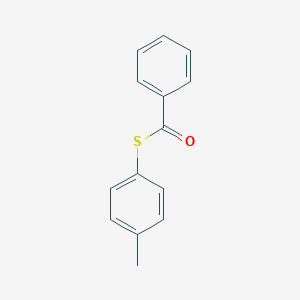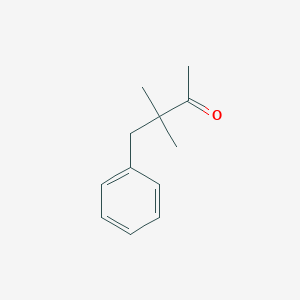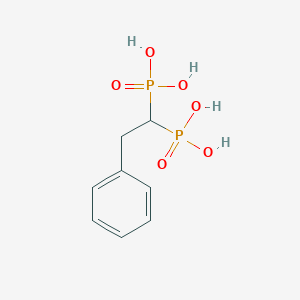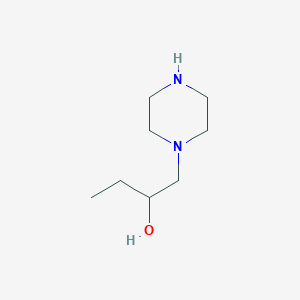
1-(Piperazin-1-yl)butan-2-ol
Übersicht
Beschreibung
1-(Piperazin-1-yl)butan-2-ol is a chemical compound . It is also known as 2-(1-piperazinyl)-1-butanol . The IUPAC name for this compound is (S)-1-(piperazin-1-yl)butan-2-ol .
Synthesis Analysis
The synthesis of 1-(Piperazin-1-yl)butan-2-ol or similar compounds has been reported in several studies. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives .Molecular Structure Analysis
The InChI code for 1-(Piperazin-1-yl)butan-2-ol is 1S/C8H18N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 1-(Piperazin-1-yl)butan-2-ol is 158.24 . It is stored at 4 degrees Celsius and is in the form of an oil .Wissenschaftliche Forschungsanwendungen
Application in Antidepressant Synthesis
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
“1-(Piperazin-1-yl)butan-2-ol” plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
Methods of Application or Experimental Procedures
The synthesis of antidepressant molecules involves metal-catalyzed reactions. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
Results or Outcomes
Depression affects roughly 280 million people worldwide . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Application in Pancreatic Lipase Inhibition
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
“1-(Piperazin-1-yl)butan-2-ol” is used in the synthesis of Schiff bases, which act as novel pancreatic lipase inhibitors . These inhibitors have potential applications in the treatment of obesity.
Methods of Application or Experimental Procedures
The Schiff bases are synthesized from 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes . The structures of the derived Schiff bases are deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
Results or Outcomes
The synthesized compounds revealed promising activity as pancreatic lipase inhibitors, compared to the Orlistat reference . They also showed good antioxidant activity by the DPPH method .
Application in Antifungal Activity
Summary of the Application
“1-(Piperazin-1-yl)butan-2-ol” is used in the synthesis of certain compounds that have shown antifungal activity against Candida galibrata ATCC 15126 strain .
Methods of Application or Experimental Procedures
The compounds are synthesized and their antifungal activity is tested against various strains of Candida .
Results or Outcomes
The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231; however, some compounds display fungicidal activity against C. galibrata ATCC 15126 strain .
Application in Antiproliferative Activity
Summary of the Application
“1-(Piperazin-1-yl)butan-2-ol” is used in the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives . These derivatives have shown promising in vitro antiproliferative activity .
Methods of Application or Experimental Procedures
The derivatives are synthesized by a nucleophilic substitution reaction . Their antiproliferative activity is then tested in vitro .
Results or Outcomes
The synthesized compounds revealed promising in vitro antiproliferative activity .
Application in Anti-Tubercular Agents
Summary of the Application
“1-(Piperazin-1-yl)butan-2-ol” is used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Methods of Application or Experimental Procedures
The derivatives are synthesized and their anti-tubercular activity is tested against Mycobacterium tuberculosis H37Ra .
Results or Outcomes
Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Application in Synthesis of 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives
Summary of the Application
“1-(Piperazin-1-yl)butan-2-ol” is used in the synthesis of 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives .
Methods of Application or Experimental Procedures
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-piperazin-1-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHKAHRMNXZOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558947 | |
| Record name | 1-(Piperazin-1-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)butan-2-ol | |
CAS RN |
14135-69-4 | |
| Record name | α-Ethyl-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14135-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Piperazin-1-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)
![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)
